苄基-PEG2-CH2CO2tBu

描述

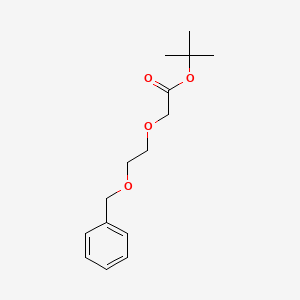

Benzyl-PEG2-CH2CO2tBu is a PEG linker containing a benzyl group and a t-butyl protected carbonyl . It has a molecular weight of 266.34 .

Synthesis Analysis

The synthesis of Benzyl-PEG2-CH2CO2tBu involves the reaction of the carboxylic acid with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds .Molecular Structure Analysis

The molecular formula of Benzyl-PEG2-CH2CO2tBu is C15H22O4 . The InChI code is 1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 .Chemical Reactions Analysis

The benzyl and t-Butyl group in Benzyl-PEG2-CH2CO2tBu can be removed under acidic conditions . This allows for further chemical reactions to occur with the molecule.Physical And Chemical Properties Analysis

Benzyl-PEG2-CH2CO2tBu has a molecular weight of 266.34 . It is recommended to be stored in a refrigerated condition .科学研究应用

生物偶联

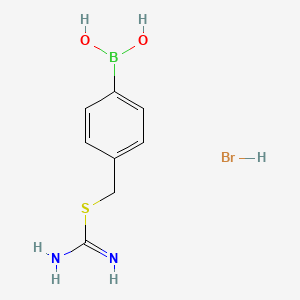

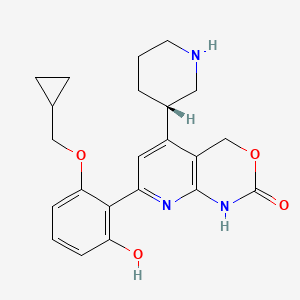

苄基-PEG2-CH2CO2tBu: 在生物偶联过程中经常被使用。 该化合物的结构包括苄基和叔丁基保护的羧酸,可以连接各种生物分子 {svg_1}。这在创建靶向药物递送系统中尤其有用,其中 PEG 链增强了溶解度和生物相容性。

药物递送系统

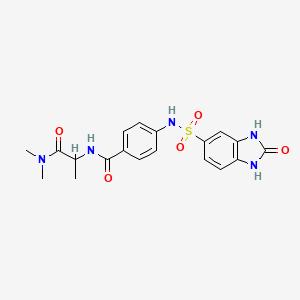

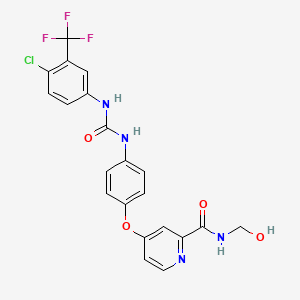

PEG2 链的加入使this compound 提高了水溶性和生物相容性,使其成为药物递送系统中的重要组成部分 {svg_2}。它可用于改变治疗剂的药代动力学特性,从而提高其疗效和安全性。

材料科学应用

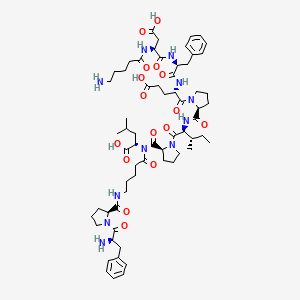

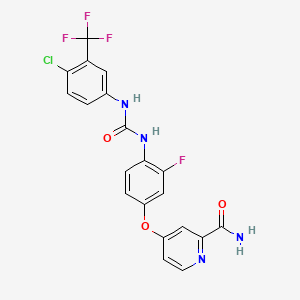

在材料科学中,this compound 有助于合成具有增强性能的新材料。 它能够作为连接体,引入反应性羧酸基团,可用于创造具有特定功能的新型聚合物和涂层 {svg_3}。

蛋白质组学研究

该化合物也是蛋白质组学研究中使用的生化试剂。 它可以参与样品制备或蛋白质修饰,以研究其结构、功能和相互作用 {svg_4}。

生物材料合成

This compound 在生物材料合成中发挥作用。 PEG 连接体的亲水性和生物相容性对于开发能够与生物系统相互作用而不会引起不良反应的生物材料至关重要 {svg_5}。

化学修饰

This compound 中的苄基可以进行额外的化学修饰。 这种灵活性对于希望合成具有特定属性的化合物或正在进行化学反应机理研究的研究人员来说至关重要 {svg_6}。

作用机制

Target of Action

Benzyl-PEG2-CH2CO2tBu is a PEG linker . The primary targets of this compound are primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

The carboxylic acid of Benzyl-PEG2-CH2CO2tBu can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds . This interaction allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

The formation of stable amide bonds can influence various biochemical processes, particularly those involving proteins and amine-modified oligonucleotides .

Pharmacokinetics

It’s known that the hydrophilic peg linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of Benzyl-PEG2-CH2CO2tBu’s action is the formation of stable amide bonds with primary amines . This can lead to changes in the structure and function of the target molecules, influencing various cellular processes.

Action Environment

The action of Benzyl-PEG2-CH2CO2tBu can be influenced by various environmental factors. For instance, both the benzyl and t-butyl groups can be removed under acidic conditions . This suggests that the pH of the environment can affect the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

The biochemical properties of Benzyl-PEG2-CH2CO2tBu are largely determined by its structure. The benzyl and t-butyl groups can be removed under acidic conditions . The carboxylic acid can be reacted with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds

Molecular Mechanism

As a PEG derivative, it may interact with biomolecules through its carboxylic acid group, forming stable amide bonds . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.

属性

IUPAC Name |

tert-butyl 2-(2-phenylmethoxyethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-15(2,3)19-14(16)12-18-10-9-17-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDIGIWTGHNVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)

![3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B605956.png)

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)

![(4S)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B605959.png)

![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)